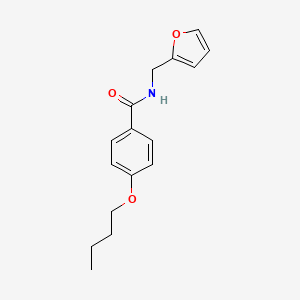
4-butoxy-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of a butoxy group, a furan ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with furan-2-ylmethylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various alkoxy-substituted benzamides.
Aplicaciones Científicas De Investigación
4-butoxy-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-butoxy-N-(furan-2-ylmethyl)benzamide: Characterized by the presence of a butoxy group.
4-methoxy-N-(furan-2-ylmethyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.
4-ethoxy-N-(furan-2-ylmethyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can influence its reactivity and interactions in various chemical and biological contexts. The butoxy group provides distinct steric and electronic properties compared to other alkoxy-substituted benzamides.
Propiedades
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-3-10-19-14-8-6-13(7-9-14)16(18)17-12-15-5-4-11-20-15/h4-9,11H,2-3,10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROFLSCZXCYRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
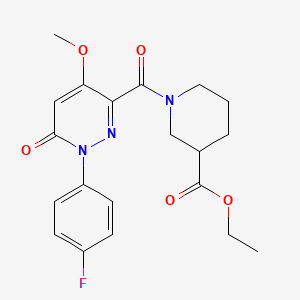
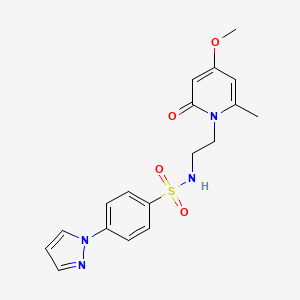
![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![tert-butyl N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate](/img/structure/B2604300.png)
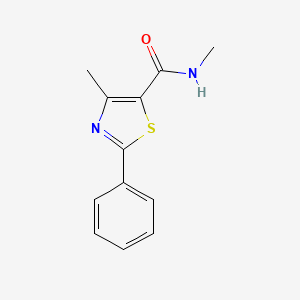
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)
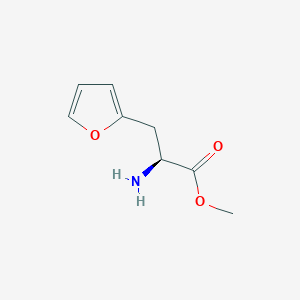
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2604305.png)
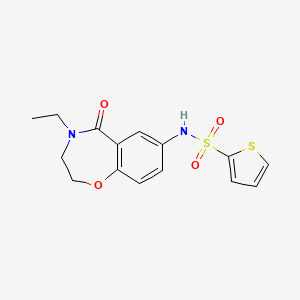
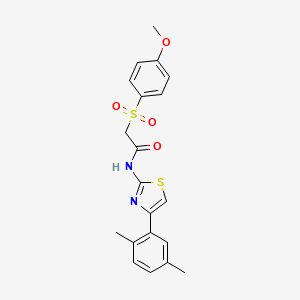
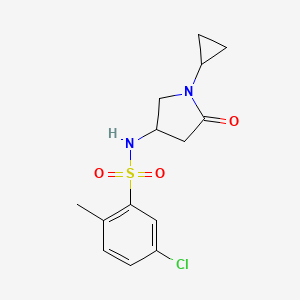
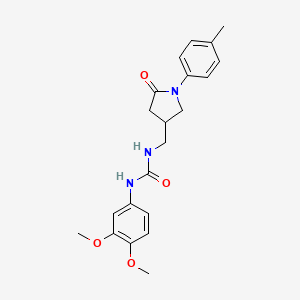
![N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)
![N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2604316.png)
